N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)but-2-ynamide
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Overview
Description
N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)but-2-ynamide is a complex organic compound with a unique structure that combines a pyridine ring, a hydroxy group, and an alkyne moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)but-2-ynamide typically involves multiple steps. One common approach starts with the preparation of the pyridine derivative, followed by the introduction of the hydroxy group and the alkyne moiety. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base like sodium hydride and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)but-2-ynamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, the pyridine ring can engage in π-π interactions, while the hydroxy group can form hydrogen bonds, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-3-{methyl[(pyridin-3-yl)methyl]amino}propyl)but-2-ynamide: Similar structure but with the pyridine ring at a different position.
N-(2-hydroxy-3-{methyl[(pyridin-2-yl)methyl]amino}propyl)but-2-ynamide: Another positional isomer with the pyridine ring at the 2-position.
N-(2-hydroxy-3-{methyl[(quinolin-4-yl)methyl]amino}propyl)but-2-ynamide: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)but-2-ynamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2411289-22-8 |
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Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.3 |
Purity |
95 |
Origin of Product |
United States |
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